cis-3-Chloroacrylic acid
Overview
Description
cis-3-Chloroacrylic acid: is an olefinic compound with the chemical formula C3H3ClO2 . It is a derivative of acrylic acid where a chlorine atom is substituted at the third position of the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
The primary target of cis-3-Chloroacrylic acid is the enzyme known as This compound dehalogenase (cis-CaaD) . This enzyme plays a crucial role in the degradation of the nematocide, 1,3-dichloropropene .
Mode of Action
The this compound interacts with its target, cis-CaaD, through a process that involves substrate binding, chemistry, and product release . The enzyme binds the substrate, leading to an immediate isomerization to an alternate fluorescent form . This interaction binds and polarizes the substrate to facilitate the attack of water at C-3 .
Biochemical Pathways
The biochemical pathway involving this compound is the 1,3-dichloropropene catabolic pathway . This pathway relies on an isomer-specific hydrolytic dehalogenation reaction catalyzed by cis-CaaD . The reactions represent key steps in the degradation of the nematocide, 1,3-dichloropropene .
Pharmacokinetics
The kinetic mechanism of cis-caad has been examined using stopped-flow and chemical-quench techniques . These studies suggest that product release is at least partially rate limiting .
Result of Action
The action of this compound results in the hydrolytic dehalogenation of the cis- and trans-isomers of 3-chloroacrylate to yield malonate semialdehyde . This reaction is a key step in the degradation of the nematocide, 1,3-dichloropropene .
Action Environment
The action environment of this compound is typically within soil bacteria that process the isomeric mixture of cis- and trans-1,3-dichloropropene
Biochemical Analysis
Biochemical Properties
The enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of this compound to yield malonate semialdehyde . This reaction involves substrate binding, chemistry, and product release .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its conversion to malonate semialdehyde by cis-CaaD. This conversion is a key step in the degradation of the nematocide 1,3-dichloropropene, suggesting that this compound may play a role in cellular defense mechanisms against this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cis-CaaD. The kinetic mechanism of cis-CaaD has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as it is converted to malonate semialdehyde by cis-CaaD. The reaction shows burst kinetics, indicating that product release is at least partially rate limiting .
Metabolic Pathways
This compound is involved in the metabolic pathway for the degradation of the nematocide 1,3-dichloropropene. The enzyme cis-CaaD catalyzes its conversion to malonate semialdehyde, a key step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Chloroacrylic acid can be synthesized through the reaction of propargyl acid with thionyl chloride in anhydrous N,N-dimethylformamide at a temperature below 30°C. The reaction mixture is stirred for 45 minutes, then evaporated to remove excess thionyl chloride. The product is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-3-Chloroacrylic acid undergoes various chemical reactions, including:
Hydrolytic Dehalogenation: Catalyzed by this compound dehalogenase, this reaction converts this compound to malonate semialdehyde and hydrochloric acid.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolytic Dehalogenation: Requires the enzyme this compound dehalogenase.
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Major Products:
Malonate Semialdehyde: Formed from hydrolytic dehalogenation.
Substituted Acrylic Acids: Formed from substitution reactions.
Scientific Research Applications
cis-3-Chloroacrylic acid has several applications in scientific research:
Bioremediation: The compound is involved in the degradation of halogenated organic pollutants, making it useful in environmental cleanup efforts.
Biochemical Studies: Used to study enzyme mechanisms, particularly those involving dehalogenases.
Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
- trans-3-Chloroacrylic acid
- 2-Chloroacrylic acid
- 3-Chloropropenoic acid
Comparison: cis-3-Chloroacrylic acid is unique due to its specific geometric configuration, which affects its reactivity and interaction with enzymes. Unlike its trans-isomer, this compound is specifically recognized and processed by this compound dehalogenase, highlighting its distinct biochemical properties .
Properties
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-93-4, 2345-61-1 | |
Record name | (2Z)-3-Chloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-3-Chloropropenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-3-Chloroacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-chloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of cis-3-chloroacrylic acid?
A1: this compound targets the enzyme this compound dehalogenase (cis-CaaD). [] This enzyme plays a crucial role in the bacterial degradation pathway of the nematocide 1,3-dichloropropene. [, ]
Q2: How does this compound interact with cis-CaaD?
A2: this compound binds to the active site of cis-CaaD. [, ] The binding involves interactions between the carboxylate group of this compound and specific amino acid residues in the active site, such as Pro-1, Arg-70, Arg-73, and His-28. [, ]
Q3: What are the consequences of this compound binding to cis-CaaD?
A3: Binding of this compound to cis-CaaD leads to its hydrolytic dehalogenation. [, , ] This reaction results in the formation of malonate semialdehyde and HCl. [, ]
Q4: What are the downstream effects of this compound's interaction with its target enzymes?
A5: The dehalogenation of this compound by cis-CaaD is a key step in the detoxification pathway of 1,3-dichloropropene in bacteria. [, , ] In the case of Cg10062, the processing of this compound, though inefficient, suggests potential alternative metabolic pathways or roles for this enzyme. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H3ClO2. Its molecular weight is 106.5 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers focus on the biological activity and enzymatic mechanisms related to this compound, they don't delve into detailed spectroscopic data. Refer to chemical databases like NIST or PubChem for this information.
Q7: What type of reaction does cis-CaaD catalyze?
A8: cis-CaaD catalyzes a hydrolytic dehalogenation reaction. [, ] This involves the addition of a water molecule to this compound, followed by the removal of the chlorine atom as chloride. [, ]
Q8: How does the catalytic mechanism of cis-CaaD compare to that of its homologue Cg10062?
A9: While both enzymes can process this compound, their catalytic efficiencies differ significantly. [, ] Additionally, research indicates that Cg10062 might employ a hydration-dependent decarboxylation mechanism in addition to the hydrolytic dehalogenation seen in cis-CaaD. []
Q9: How does the cis configuration of 3-chloroacrylic acid impact its interaction with cis-CaaD?
A10: cis-CaaD exhibits strict stereospecificity, only processing cis-3-haloacrylates and not their trans isomers. [] This suggests that the cis configuration is crucial for proper binding and orientation within the enzyme's active site.
Q10: Are there any studies on how modifications to the this compound structure affect its activity?
A11: Research on a related compound, (R)-oxirane-2-carboxylate, shows its potential as an irreversible inhibitor of cis-CaaD. [] This compound covalently modifies Pro-1 in the active site, highlighting the importance of this residue for catalysis. [, ] Further research into structure-activity relationships could provide insights into designing more potent and specific inhibitors of cis-CaaD.
Q11: Have computational methods been employed to study this compound and its interaction with cis-CaaD?
A12: One study used the B3LYP density functional theory method to investigate the reaction mechanism of cis-CaaD. [] This study provided insights into the enzymatic reaction pathway and the roles of different active site residues. []
Q12: Are there any QSAR models available for this compound or related compounds?
A12: While the provided research focuses on understanding the mechanism of cis-CaaD and its interaction with this compound, there's no mention of specific QSAR models for these compounds.
Q13: What are potential future research directions in the field of this compound and related enzymes?
A13: Future research could focus on:
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